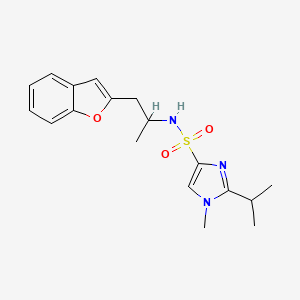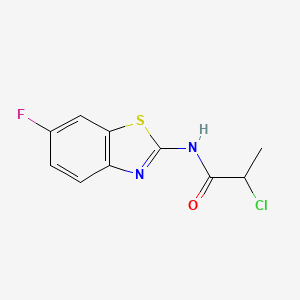![molecular formula C19H16Cl2F3NO4 B2926723 4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 325703-12-6](/img/structure/B2926723.png)
4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a useful research compound. Its molecular formula is C19H16Cl2F3NO4 and its molecular weight is 450.24. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Solar Cells
A planar copolymer, poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), has been synthesized and used as the donor material for high-efficiency polymer solar cells. This study demonstrates the potential of such compounds in the development of efficient solar energy harvesting technologies (Qin et al., 2009).
Antimitotic Agents
Chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been synthesized and found to be active in several biological systems. This suggests their potential application in cancer treatment as antimitotic agents (Temple & Rener, 1992).
Chromatographic Enantioseparation
Cellulose tris(5-fluoro-2-methylphenylcarbamate) has been used as a chiral stationary phase for high-performance liquid chromatography (HPLC), demonstrating the use of such compounds in chromatographic enantioseparation, a critical process in pharmaceutical and chemical industries (Yashima et al., 1996).
Intramolecular Exo-Hydrofunctionalization of Allenes
The Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates indicates the utility of such compounds in organic synthesis, particularly in the formation of heterocycles (Zhang et al., 2006).
Cyclization-Activated Prodrugs
N-(Substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates based on active benzoxazolones and oxazolidinones have been synthesized as potential drug delivery systems. This research highlights the role of such compounds in the development of more efficient and targeted drug delivery methods (Vigroux et al., 1995).
Antioxidants in Polymer Degradation
New antioxidants containing hindered phenol groups have been synthesized to enhance the thermal stability and effectiveness in protecting polypropylene against thermal oxidation. This research is significant for improving the longevity and performance of polymers in various applications (Pan et al., 1998).
Antipathogenic Activity
Thiourea derivatives, including acylthioureas, have been synthesized and shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the potential of carbamate derivatives in developing new antimicrobial agents (Limban et al., 2011).
Propiedades
IUPAC Name |
(4-chloro-5-methyl-2-propan-2-ylphenyl) N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F3NO4/c1-9(2)12-8-13(21)10(3)6-15(12)27-17(26)25-19(18(22,23)24)28-14-5-4-11(20)7-16(14)29-19/h4-9H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRBLSBZCHWIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926640.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)
![3,4,5-trimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2926647.png)
![(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2926648.png)
![(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2926649.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2926651.png)
![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)
![(Z)-2-((1S,4S,7R)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)hydrazinecarboximidamide hydrochloride](/img/structure/B2926661.png)

